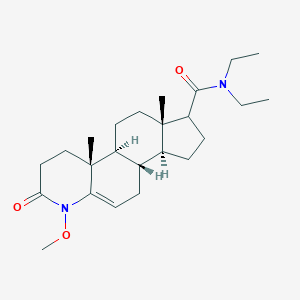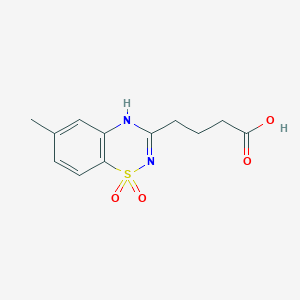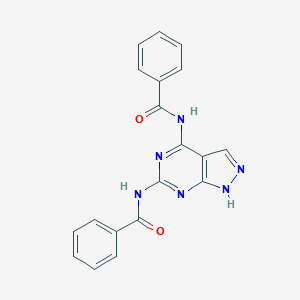
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is a chemical compound that belongs to the class of quinolizine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have a neuroprotective effect, as it protects against oxidative stress-induced neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of novel cancer therapeutics. However, one of the major limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the research on 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-. One of the major directions is the development of novel cancer therapeutics based on this compound. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another direction is the investigation of its potential as an anti-inflammatory and neuroprotective agent. Finally, the development of new synthetic methods for the production of this compound is also an important future direction.
Métodos De Síntesis
The synthesis of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- can be achieved through several methods. One of the most common methods involves the condensation of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1,4-dione with 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Número CAS |
101077-18-3 |
|---|---|
Nombre del producto |
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanol |
InChI |
InChI=1S/C13H17NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-8,15H,1-6,9H2 |
Clave InChI |
OTRHTQIEJBKBAT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CO |
SMILES canónico |
C1CC2=CC(=CC3=C2N(C1)CCC3)CO |
Otros números CAS |
101077-18-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




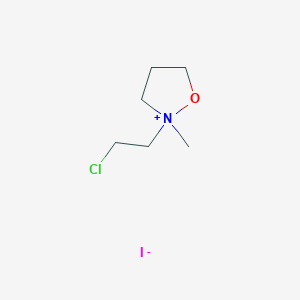

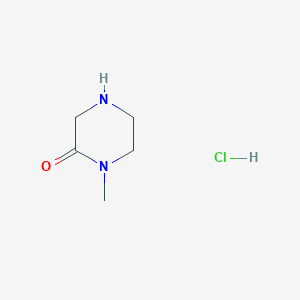


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
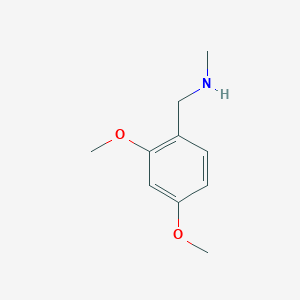

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
